
3-(2,2-Dichlorocyclopropyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dichlorocyclopropyl)propan-1-amine is a chemical compound with the molecular formula C6H12Cl2N It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an amine group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichlorocyclopropyl)propan-1-amine typically involves the cyclopropanation of an appropriate alkene followed by chlorination and subsequent amination. One common method includes the reaction of 2,2-dichlorocyclopropane with a suitable amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dichlorocyclopropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
3-(2,2-Dichlorocyclopropyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dichlorocyclopropyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclopropyl ring may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Dichlorocyclopropyl)propan-2-amine
- 3-(2,2-Dichlorocyclopropyl)propan-1-ol
- 3-(2,2-Dichlorocyclopropyl)propan-2-ol
Uniqueness
3-(2,2-Dichlorocyclopropyl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H11Cl2N |
|---|---|
Poids moléculaire |
168.06 g/mol |
Nom IUPAC |
3-(2,2-dichlorocyclopropyl)propan-1-amine |
InChI |
InChI=1S/C6H11Cl2N/c7-6(8)4-5(6)2-1-3-9/h5H,1-4,9H2 |
Clé InChI |
MVFBASJLEUSPIM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)
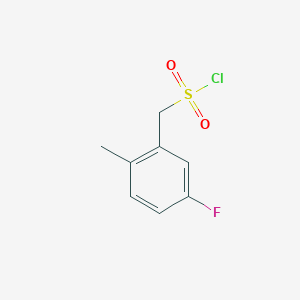

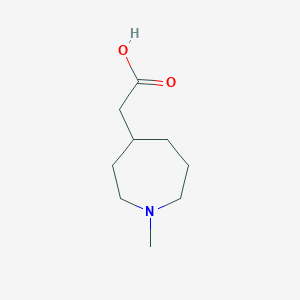
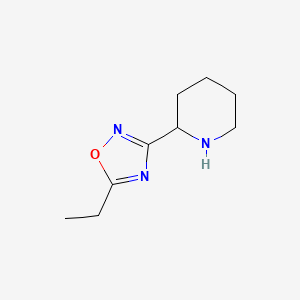
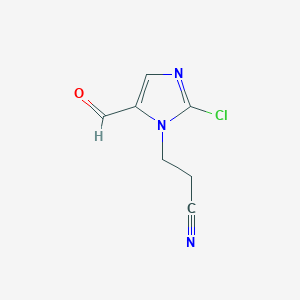
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
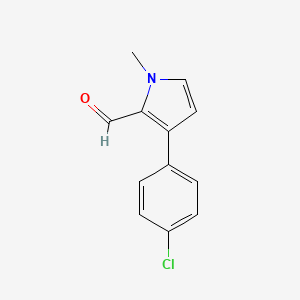
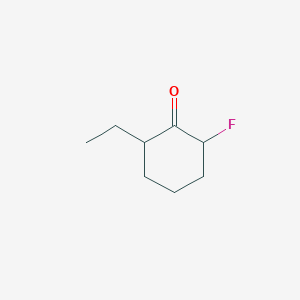

![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
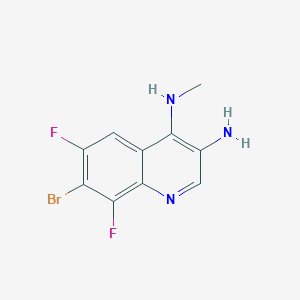
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
